4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No.: 1005293-25-3
Cat. No.: VC5330359
Molecular Formula: C21H19FN2O3S2
Molecular Weight: 430.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005293-25-3 |
|---|---|
| Molecular Formula | C21H19FN2O3S2 |
| Molecular Weight | 430.51 |
| IUPAC Name | 4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H19FN2O3S2/c1-14-12-17(7-8-18(14)22)29(26,27)23-16-6-9-19-15(13-16)4-2-10-24(19)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3 |
| Standard InChI Key | ANZPNLOXTAWXCV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features:
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Benzenesulfonamide core: Substituted with fluorine at position 4 and methyl at position 3.
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Tetrahydroquinoline scaffold: A six-membered nitrogen-containing ring fused to a benzene ring, functionalized at position 1 with a thiophene-2-carbonyl group .
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Stereochemistry: The compound is achiral, with no reported stereoisomers .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉FN₂O₃S₂ | |
| Molecular Weight | 430.52 g/mol | |
| logP (Partition Coefficient) | 4.49–4.68 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 57.22 Ų |
The compound’s moderate lipophilicity (logP ~4.5) suggests balanced membrane permeability and solubility, critical for bioavailability . Its polar surface area (57.22 Ų) aligns with guidelines for central nervous system penetration .
Synthesis Methodologies
General Approach
Synthesis typically involves multi-step reactions:
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Sulfonylation: Reaction of 7-amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
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Coupling: Amide bond formation between the tetrahydroquinoline amine and thiophene-2-carbonyl chloride.
Optimized Protocol
A reported procedure yields 78% purity using:
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Reagents: 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide, 4-(methyloxy)piperidine hydrochloride, triethylamine .
Biological Activity and Mechanisms
TRPV1 Antagonism
The compound inhibits TRPV1 (Transient Receptor Potential Vanilloid 1), a pain and inflammation mediator. Docking studies suggest interactions with hydrophobic pockets in the TRPV1 binding site .
| Assay Type | IC₅₀/EC₅₀ | Selectivity Index | Source |
|---|---|---|---|
| Calcium Flux | 0.81 μM | 8.73 (HEK293) | |
| Thermal Hyperalgesia (in vivo) | 2.40 μM | 5.0 |
Antiparasitic Activity
Against Trypanosoma brucei (African sleeping sickness parasite):
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Selectivity Index: >10 compared to mammalian cells .
Structure-activity relationship (SAR) studies emphasize the necessity of an aliphatic sulfonamide group and aromatic substituents for optimal activity .
Pharmacological Applications
Analgesia
As a TRPV1 antagonist, the compound reduces neuropathic and inflammatory pain in preclinical models . Comparative data with capsaicin show 10-fold higher potency .
Antiparasitic Therapy
The tetrahydroquinoline scaffold disrupts trypanosome membrane integrity, validated in T. brucei assays . Its low cytotoxicity (HEK293 IC₅₀ >40 μM) supports further development .
Research Findings and SAR Insights
Key SAR Trends
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Aliphatic Sulfonamides: Replacements with aromatic groups (e.g., phenyl) reduce activity by 50% .
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Thiophene Substitution: The thiophene-2-carbonyl group enhances binding affinity via π-π stacking .
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Fluorine Position: Fluorine at position 4 improves metabolic stability compared to para-substituted analogues .
Docking and Molecular Dynamics
Docking into a TRPV1 homology model (PDB: 5IRZ) reveals:
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